(Methoxymethyl)triphenylphosphonium bromide

Description

Molecular Architecture and Bonding Patterns

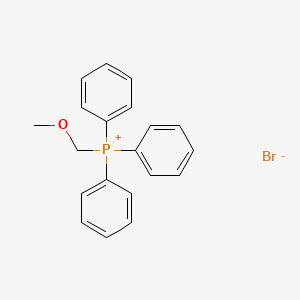

(Methoxymethyl)triphenylphosphonium bromide (C₂₀H₂₀BrOP) features a central phosphorus atom bonded to three phenyl groups, a methoxymethyl group (–CH₂OCH₃), and a bromide counterion. The phosphorus atom adopts a tetrahedral geometry, with bond angles influenced by steric and electronic interactions between substituents. The methoxymethyl group introduces an ether oxygen atom adjacent to the methylene bridge, creating a polarizable region within the otherwise lipophilic structure.

Key bonding characteristics :

- P–C bond lengths : Average P–C bond lengths to phenyl groups range between 1.80–1.84 Å, consistent with related triphenylphosphonium salts.

- Methoxymethyl coordination : The P–C bond to the methoxymethyl group measures approximately 1.79 Å, slightly shorter than P–Ph bonds due to reduced steric hindrance.

- Br⁻ counterion interaction : The bromide ion resides approximately 3.2–3.5 Å from the phosphorus center, stabilized by electrostatic forces.

| Parameter | Value |

|---|---|

| Molecular formula | C₂₀H₂₀BrOP |

| Molecular weight | 387.25 g/mol |

| SMILES | COCP+(C₂=CC=CC=C₂)C₃=CC=CC=C₃.[Br⁻] |

| Hybridization (P) | sp³ |

Crystallographic Data and Conformational Analysis

X-ray diffraction studies of analogous phosphonium salts reveal monoclinic crystal systems with space group P2₁/c. The methoxymethyl group adopts a staggered conformation relative to the phosphorus center to minimize steric clashes with adjacent phenyl rings.

Crystallographic parameters :

- Unit cell dimensions : a ≈ 8.5–9.0 Å, b ≈ 13.5–16.9 Å, c ≈ 16.1–23.4 Å, β ≈ 95–105°.

- Packing arrangement : Molecules form layered structures through weak C–H···Br interactions (2.8–3.1 Å) and π-stacking between phenyl groups (3.4–3.7 Å).

Conformational flexibility in solution is evidenced by dynamic NMR behavior. The methoxymethyl group exhibits restricted rotation (ΔG‡ ≈ 12–15 kcal/mol) due to partial double-bond character in the P–C bond.

Comparative Analysis with Related Phosphonium Salts

Structural variations among triphenylphosphonium derivatives significantly influence physicochemical properties:

The methoxymethyl substituent enhances solubility in polar aprotic solvents compared to halogenated analogs. However, it reduces thermal stability relative to unsubstituted triphenylphosphonium bromide due to the labile ether linkage. Crystallographic comparisons show that electron-donating groups (e.g., methoxy) increase P–C bond lengths by 0.02–0.05 Å compared to electron-withdrawing substituents.

Properties

IUPAC Name |

methoxymethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCGROPYCGRERZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378616 | |

| Record name | (Methoxymethyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33670-32-5 | |

| Record name | (Methoxymethyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33670-32-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Chloromethyl Methyl Ether (Methyl Chloro Methyl Ether)

One common synthetic route involves the alkylation of triphenylphosphine by methyl chloro methyl ether (chloromethyl methyl ether) in the presence of a suitable solvent under nitrogen atmosphere.

- In a typical method, triphenylphosphine is dissolved in anhydrous acetone or propanone under nitrogen.

- The mixture is heated to 36–38 °C while stirring.

- Methyl chloro methyl ether is added slowly, and the reaction is maintained at this temperature for about 3 hours.

- Subsequently, the temperature is gradually increased to about 46–48 °C over a few hours, continuing the reaction for an additional 3 hours.

- After completion, the reaction mixture is cooled, filtered, and the crude product is washed with absolute ether to remove impurities.

- Drying yields (methoxymethyl)triphenylphosphonium chloride or bromide, depending on the halide source used.

This method achieves yields ranging from approximately 86% to 88.5% under optimized conditions, with molar ratios of triphenylphosphine : methyl chloro methyl ether : acetone typically around 1 : 2.0–2.4 : 5–8.

Reaction with Acetyl Chloride and Dimethoxymethane

An alternative preparation involves the in situ generation of chloromethyl methyl ether by reacting acetyl chloride with dimethoxymethane, followed by reaction with triphenylphosphine.

- Triphenylphosphine is suspended in dimethoxymethane under nitrogen.

- Acetyl chloride is added dropwise to control the exothermic reaction.

- The mixture is stirred for 10–50 hours at 10–40 °C.

- The product, (methoxymethylene)triphenylphosphonium chloride, precipitates and is isolated by filtration.

- Washing with inert solvents like benzene or toluene and recrystallization can improve purity.

- The product has a melting point around 196 °C and can be stored under appropriate conditions.

This method benefits from avoiding the direct use of carcinogenic chloromethyl methyl ether by generating it in situ, thus enhancing safety.

Reaction Conditions and Optimization

| Parameter | Method 1: Methyl Chloro Methyl Ether Route | Method 2: Acetyl Chloride/Dimethoxymethane Route |

|---|---|---|

| Solvent | Anhydrous acetone or propanone | Dimethoxymethane |

| Atmosphere | Nitrogen | Nitrogen |

| Temperature (initial) | 36–38 °C | 10–40 °C |

| Temperature (final) | 46–48 °C (gradual increase) | Room temperature or slight heating |

| Reaction time | 6 hours total (3h + 3h) | 10–50 hours |

| Molar ratios (Ph3P : alkyl) | 1 : 2.0–2.4 | 1 : 1–1.5 (acetyl chloride per Ph3P) |

| Product isolation | Filtration, washing with absolute ether | Filtration, washing with benzene/toluene |

| Yield | 86–88.5% | Not explicitly stated, but high purity obtained |

| Product form | Solid, dried | Solid, recrystallized |

Alternative Alkylation with Bromomethyl Derivatives

While the above methods focus on chlorides, the bromide salt can be prepared by analogous alkylation using bromomethyl ethers or bromomethyl derivatives.

- For example, triphenylphosphine reacts with bromomethyl methyl ether or bromomethyl compounds under reflux in dry solvents like acetonitrile.

- The reaction is conducted under nitrogen at elevated temperatures (e.g., 80 °C) for extended periods (e.g., 3 days).

- The product is isolated by removal of solvent and recrystallization, yielding the bromide salt in high purity and yields (~85%).

Summary of Research Findings and Practical Considerations

- The choice of alkylating agent (chloride vs. bromide) and solvent impacts the reaction rate, yield, and purity.

- The in situ generation of chloromethyl methyl ether from acetyl chloride and dimethoxymethane is a safer alternative to direct use of carcinogenic chloromethyl methyl ether.

- Temperature control and slow addition of reagents are critical to manage exothermic reactions and optimize product formation.

- Washing and recrystallization steps are essential for removing residual phosphine and by-products, ensuring product stability.

- Nitrogen atmosphere is mandatory to prevent oxidation of triphenylphosphine and intermediates.

- Yields typically range from 85% to 88.5% in well-optimized procedures.

Detailed Reaction Scheme Example (Method 1)

$$ \text{Triphenylphosphine} + \text{Methyl chloro methyl ether} \xrightarrow[\text{acetone, N}_2]{36-48^\circ C} \text{(Methoxymethyl)triphenylphosphonium chloride/bromide} $$

Chemical Reactions Analysis

Types of Reactions: (Methoxymethyl)triphenylphosphonium bromide primarily undergoes substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. The general reaction mechanism involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to produce the desired alkene .

Common Reagents and Conditions:

Reagents: Strong bases such as butyllithium or sodium hydride are commonly used to generate the phosphonium ylide from this compound.

Major Products: The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Synthesis Applications

-

Wittig Reaction for GSK-3 Inhibitors :

MMTPB serves as a reactant in the synthesis of glycogen synthase kinase 3 (GSK-3) inhibitors using the Wittig reaction. This reaction is crucial for developing therapeutic agents targeting various diseases, including cancer and diabetes . -

Synthesis of Substituted Furanones :

The compound is utilized to synthesize substituted furanones, which exhibit antifungal and cytostatic activities. These derivatives are important in pharmaceutical applications, particularly in developing new antifungal agents . -

Photochromic Dithienylethene Derivatives :

MMTPB is involved in the synthesis of photochromic compounds that can switch between different states upon exposure to light, making them valuable for applications in optics and materials science . -

Deoxygenative Nazarov Cyclization :

It also plays a role in the Au-catalyzed deoxygenative Nazarov cyclization to produce highly substituted cyclopentenes and brazilanes, which are important intermediates in organic synthesis . -

Asymmetric Hydrogenation :

MMTPB is used as a reactant for the asymmetric hydrogenation of α,β-unsaturated ester-phosphonates, which is significant for producing chiral compounds in pharmaceuticals .

Biological Applications

-

Cytotoxicity Studies :

Recent studies have shown that triphenylphosphonium derivatives, including MMTPB, can exhibit cytotoxic effects on various cell lines at submicromolar concentrations. For instance, it has been reported that concentrations as low as 1–2 µM can affect cell viability in Jurkat human T lymphocyte cells . -

Toxicology of Rhizoctonia solani :

Research has identified MMTPB derivatives as toxic compounds produced by the fungus Rhizoctonia solani, leading to necrosis in plant tissues and increased production of reactive oxygen species (ROS). This highlights its potential role in agricultural chemistry as a biopesticide or herbicide .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Organic Synthesis | GSK-3 inhibitors via Wittig reaction | Targeting diabetes and cancer therapies |

| Antifungal Agents | Substituted furanones | Potential new antifungal agents |

| Materials Science | Photochromic dithienylethene derivatives | Useful in optical applications |

| Organic Synthesis | Au-catalyzed Nazarov cyclization | Producing complex organic molecules |

| Pharmaceutical Chemistry | Asymmetric hydrogenation | Important for chiral drug synthesis |

| Biological Research | Cytotoxicity studies on cell lines | Investigating potential therapeutic effects |

| Agricultural Chemistry | Toxicological studies related to R. solani | Insights into biopesticide development |

Case Studies

-

GSK-3 Inhibitors Development :

A study demonstrated the successful synthesis of a series of GSK-3 inhibitors using MMTPB as a key reagent, showcasing its effectiveness in generating compounds with high biological activity against GSK-3 . -

Antifungal Activity Assessment :

Research evaluating the antifungal properties of furanone derivatives synthesized from MMTPB highlighted their efficacy against various fungal strains, suggesting potential use in agricultural settings to combat crop diseases . -

Cytotoxicity Mechanism Investigation :

A detailed investigation into the cytotoxic effects of triphenylphosphonium derivatives revealed mechanisms by which these compounds induce apoptosis in cancer cells, paving the way for further development of targeted therapies .

Mechanism of Action

The primary mechanism of action of (Methoxymethyl)triphenylphosphonium bromide involves the formation of a phosphonium ylide. This ylide then participates in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. The reaction proceeds through a four-membered ring intermediate, which subsequently breaks down to yield the final alkene product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among triphenylphosphonium bromide analogs lie in their substituents, which dictate reactivity, solubility, and biological activity:

Reactivity in Organic Reactions

- Wittig Reaction Efficiency : The methoxymethyl group’s electron-donating nature facilitates ylide formation at lower temperatures compared to electron-withdrawing groups (e.g., carbomethoxymethyl), which require harsher conditions .

- Catalytic Applications : Ethyl and hydroxyethyl derivatives (e.g., ETPP-Br/THF-TCA-DES) are effective in synthesizing heterocycles, whereas methoxymethyl analogs are less explored in catalysis .

- Fluorinated Analogs : Trifluoromethylphenyl derivatives exhibit superior cell membrane penetration, making them suitable for in vivo mitochondrial imaging .

Physical Properties

- Solubility : Methoxymethyl derivatives dissolve readily in polar aprotic solvents (e.g., THF, acetonitrile), whereas fluorinated analogs favor hydrophobic environments .

- Thermal Stability : Fluorinated and aromatic substituents (e.g., 3,4,5-trimethoxybenzyl) enhance thermal stability compared to aliphatic chains .

Key Research Findings

- Synthetic Challenges : Electron-withdrawing groups (e.g., carboxymethyl) often lead to side reactions during synthesis, whereas methoxymethyl and ethyl groups are more straightforward to functionalize .

- Biological Selectivity: Fluorinated triphenylphosphonium salts show 10–20× higher cancer cell uptake than non-fluorinated analogs, attributed to their enhanced membrane permeability .

- Catalytic Performance : Ethyl-based deep eutectic solvents achieve >90% yields in tetrahydropyridine synthesis, outperforming other phosphonium salts in reaction efficiency .

Biological Activity

(Methoxymethyl)triphenylphosphonium bromide (MMTPB) is a quaternary phosphonium salt that has garnered attention for its biological activity, particularly in the context of plant pathology and potential therapeutic applications. This compound is structurally related to other triphenylphosphonium (TPP) derivatives known for their mitochondrial targeting properties, which can influence cellular processes such as apoptosis and reactive oxygen species (ROS) production.

- Molecular Formula : CHBrOP

- Molecular Weight : 405.35 g/mol

- Appearance : White to almost white powder or crystalline form

The biological activity of MMTPB is primarily attributed to its ability to penetrate cellular membranes and accumulate in mitochondria due to the positive charge of the phosphonium group. This accumulation can lead to several cellular effects, including:

- Induction of Apoptosis : MMTPB has been shown to induce mitochondrial depolarization, leading to cytochrome c release and activation of apoptotic pathways in cancer cells .

- Reactive Oxygen Species Production : Treatment with MMTPB results in increased levels of ROS, which can cause oxidative stress and contribute to cell death mechanisms .

Biological Activity in Plant Pathology

Recent studies have identified MMTPB as a novel phytotoxin produced by the pathogenic fungus Rhizoctonia solani. The compound exhibits significant phytotoxic effects, including:

- Necrosis on Plant Leaves : At concentrations of 20 μg/mL, 50 μg/mL, and 100 μg/mL, MMTPB caused visible leaf necrosis .

- Chlorophyll Degradation : The compound was found to decrease chlorophyll content in treated plants, indicating its detrimental effects on photosynthesis.

- Active Oxygen Species Generation : The production of superoxide anions () was significantly elevated in leaf tissues treated with MMTPB, highlighting its role in oxidative damage .

Anticancer Activity

In addition to its phytotoxic properties, MMTPB has demonstrated promising anticancer activity. Research indicates that TPP-conjugated compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Key findings include:

- Selective Growth Inhibition : MMTPB derivatives have shown effective inhibition of various cancer cell lines such as MDA-MB-231 (breast carcinoma), A375 (melanoma), and PC-3 (prostate cancer) at low micromolar concentrations .

- Mechanistic Insights : The compound's ability to induce mitochondrial dysfunction has been linked to its anticancer properties, as it triggers apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing (Methoxymethyl)triphenylphosphonium bromide, and how can reaction conditions be optimized?

The compound is typically synthesized by reacting methoxymethyl bromide with triphenylphosphine (PPh₃) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile). The reaction proceeds via nucleophilic substitution, where PPh₃ attacks the methoxymethyl bromide to form the phosphonium salt. Optimization involves controlling stoichiometry (1:1 molar ratio), reaction temperature (25–40°C), and reaction time (12–24 hours). Purification is achieved via recrystallization from ethanol or acetone to remove excess PPh₃ and byproducts .

Q. How is this compound utilized in Wittig reactions, and what are critical experimental parameters?

This phosphonium salt is a precursor for generating methoxymethylidenetriphenylphosphorane, a Wittig reagent used to synthesize vinyl ethers. Key steps include:

- Ylide formation : Deprotonation with strong bases (e.g., NaHMDS or KOtBu) in anhydrous THF at −78°C.

- Reaction with carbonyl compounds : Aldehydes react with the ylide to form α,β-unsaturated vinyl ethers. Critical parameters: Strict anhydrous conditions, inert atmosphere (N₂/Ar), and precise base stoichiometry to avoid over-reduction or side reactions .

Q. What analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H NMR (δ 3.3 ppm for OCH₃, δ 4.2–4.5 ppm for CH₂P), ³¹P NMR (δ ~20–25 ppm).

- Mass spectrometry : ESI-MS in positive ion mode to detect the [M-Br]⁺ ion.

- Elemental analysis : Confirmation of C, H, and Br content.

- Melting point : Compare with literature values (e.g., ~230–235°C, similar to methyltriphenylphosphonium bromide) .

Advanced Research Questions

Q. How does the methoxymethyl group influence the stability and reactivity of the derived Wittig ylide compared to other phosphonium salts?

The electron-donating methoxy group stabilizes the ylide via resonance, enhancing its nucleophilicity and enabling reactions with less electrophilic aldehydes. However, steric hindrance from the methoxymethyl group may reduce reaction rates with bulky substrates. Comparative studies with methyl- or benzyl-substituted phosphonium salts reveal trade-offs between reactivity and selectivity, requiring tailored base strength and solvent polarity .

Q. What are the contradictions in reported yields for Wittig reactions using this compound, and how can they be resolved?

Discrepancies arise from:

- Moisture sensitivity : Traces of water deprotonate the ylide prematurely, reducing yields.

- Base choice : Stronger bases (e.g., LDA) may over-deprotonate, leading to side products. Mitigation strategies: Use rigorously dried solvents, calibrate base equivalents, and monitor reaction progress via TLC or in-situ IR. Recent studies suggest yields improve under flow-chemistry conditions with controlled residence times .

Q. How can this compound be applied in mitochondrial-targeted drug delivery systems?

The triphenylphosphonium (TPP) moiety enables mitochondrial accumulation due to the membrane potential-driven uptake. Researchers conjugate the methoxymethyl group to therapeutic agents (e.g., antioxidants) via cleavable linkers. For example:

- Synthesis of TPP-drug conjugates : React the bromide with thiol- or amine-containing drugs.

- In vitro validation : Use fluorescence microscopy with MitoTracker dyes to confirm mitochondrial localization in cell lines (e.g., HeLa or HCT116) .

Q. What unexpected side reactions occur during the synthesis or application of this compound, and how are they addressed?

- Alkylation of the methoxy group : Under strongly basic conditions, the OCH₃ group may undergo nucleophilic displacement.

- Phosphine oxide formation : Oxidation during storage or reaction reduces ylide efficacy. Solutions: Store the compound under inert gas, use fresh batches, and avoid prolonged exposure to light or heat .

Methodological Considerations

Q. How can researchers optimize the purification of this compound for high-purity applications?

- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C.

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for small-scale purification.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity (>99%) .

Q. What computational tools are used to predict the reactivity of this compound in novel reactions?

- DFT calculations : Gaussian or ORCA software to model ylide formation and transition states.

- Molecular docking : AutoDock Vina for studying mitochondrial membrane interactions.

- SAR studies : QSAR models to correlate substituent effects with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.